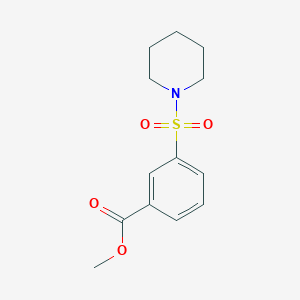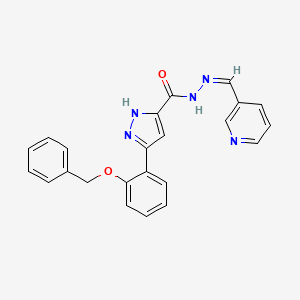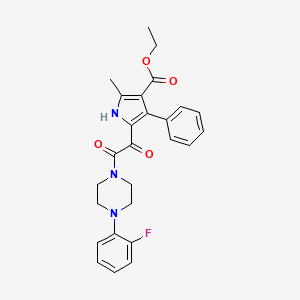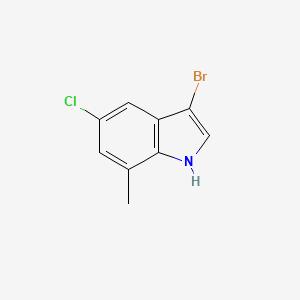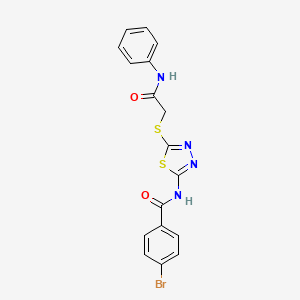![molecular formula C31H44O2 B2549149 2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate CAS No. 346707-41-3](/img/structure/B2549149.png)
2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate involves careful selection of starting materials and reaction conditions to ensure the formation of the desired product . Similarly, the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate are prepared through the synthesis of racemates followed by chemical resolution . These methods could potentially be adapted for the synthesis of 2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR . X-ray crystallography has also been employed to establish the absolute configurations of stereoisomers . These techniques would be essential in analyzing the molecular structure of this compound to confirm its conformation and stereochemistry.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied using molecular dynamics simulations and DFT calculations . For example, the Diels-Alder reaction is a common method to synthesize cyclohexene derivatives, as seen in the formation of new [4+2]-cycloadducts from reactions of methyl 2-oxo-2H-pyran-5-carboxylate . Understanding the reactivity of the compound could involve exploring its potential in similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound can be inferred from spectroscopic data and computational studies. For instance, the optoelectronic properties, including reorganization energies and hopping rates of charge carriers, have been calculated for 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate . These properties are crucial for applications in nonlinear optics and electronics. The crystal structure of related compounds provides information on molecular conformation and stability, which is important for understanding the solid-state properties .
Aplicaciones Científicas De Investigación
Catalytic Applications
- Ru-Catalyzed Isomerization for Polymer Synthesis : A study by Tan, Li, Parker, & Sampson (2015) describes an isomerization protocol using Ru-catalysis for the synthesis of linear copolymers. This process is crucial for developing alternating copolymers with diverse functional groups.
Chemical Synthesis Techniques
- Synthesis of Substituted Furans and Thiophenes : Research by Chadwick et al. (1973) details the preparation of heterocyclic 2-carbaldehydes, including isopropylation methods that could be related to the synthesis pathways of 2-Isopropyl-5-methylcyclohexyl derivatives.
Spectroscopic and Computational Analysis
- FT-IR, FT-Raman, and NMR Characterization : A study conducted by Menon et al. (2017) focuses on the spectroscopic characterization of a similar compound, 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate. This research includes molecular dynamics simulations and DFT calculations, highlighting the compound's reactive and optoelectronic properties.
Pharmaceutical Research
- Synthesis of Cycloalkane Derivatives for Medicinal Use : The work by Isoda & Yamaguchi (1980) involves the synthesis of cyclohexanedicarboxylic acid derivatives, indicating potential applications in the development of pharmaceuticals.
Organic Synthesis
- Catalytic Processes for Polymerization : Research by Mathew et al. (1996) shows the use of Pd(II) catalysts in the polymerization of norbornene derivatives, demonstrating the compound's relevance in creating functional polymers.
Mecanismo De Acción
Propiedades
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 4-(4-octylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O2/c1-5-6-7-8-9-10-11-25-13-15-26(16-14-25)27-17-19-28(20-18-27)31(32)33-30-22-24(4)12-21-29(30)23(2)3/h13-20,23-24,29-30H,5-12,21-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUORJTVBVQJQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3CC(CCC3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)
![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)
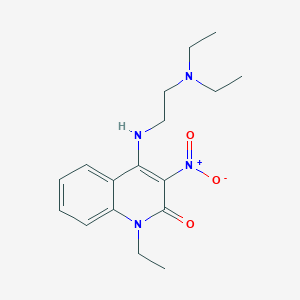


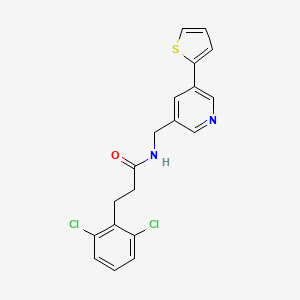
![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)

